![molecular formula C15H16Cl2N4 B2738578 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride CAS No. 29856-44-8](/img/structure/B2738578.png)
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride
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Description
This compound is a derivative of 4-Amino-2-methylpyrimidin-5-yl methanol . It has a molecular weight of 139.16 . The compound is also related to 1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]quinolinium dichloride, which has a molecular formula of C15H16Cl2N4 .
Molecular Structure Analysis
The InChI code for 4-Amino-2-methylpyrimidin-5-yl methanol is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . The related compound, 1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]quinolinium dichloride, has a molecular formula of C15H16Cl2N4 .Scientific Research Applications
- ACNU is a bifunctional alkylating agent that exhibits antitumor activity. It has been studied for its effectiveness against various animal tumors, including L1210 mouse leukemia .
- Mechanistically, ACNU chloroethylates DNA, leading to DNA strand cross-linking through an ethylene bridge .
Cancer Chemotherapy
properties
IUPAC Name |
2-methyl-5-(quinolin-1-ium-1-ylmethyl)pyrimidin-4-amine;chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N4.2ClH/c1-11-17-9-13(15(16)18-11)10-19-8-4-6-12-5-2-3-7-14(12)19;;/h2-9H,10H2,1H3,(H2,16,17,18);2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVLIBIDRMHGM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC3=CC=CC=C32.Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride |
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